3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(6-pyridin-4-ylpyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-13-5-9-22-10-6-13)20-14-1-2-15(18-11-14)12-3-7-17-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWNCAFVBGMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea typically involves the coupling of a bipyridine derivative with an oxan-4-yl isocyanate. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by transition metal complexes such as palladium or nickel .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling. These methods are scalable and provide high yields under optimized conditions. The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can yield amines .
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can modulate the activity of metal-dependent enzymes or catalyze specific chemical reactions. The urea group can also form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea is unique due to the presence of the oxan-4-yl group, which can impart additional steric and electronic properties to the compound. This can enhance its binding affinity and specificity in coordination chemistry and biological applications .
Biological Activity
3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea is a complex organic compound notable for its bipyridine and urea functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 298.34 g/mol. Its structure features a bipyridine moiety linked to an oxan-4-yl group through a urea functional group, which enhances its reactivity and interaction with biological targets .
Biochemical Pathways
Research indicates that bipyridine compounds may affect pathways related to metal ion homeostasis and cytokinin signaling. The urea group in this compound may also facilitate interactions with protein targets, potentially leading to altered enzymatic activity or cell signaling processes .
Anticancer Activity
Recent studies have explored the antiproliferative effects of urea derivatives against various cancer cell lines. For instance, derivatives similar to this compound have exhibited significant activity against colorectal cancer cell lines (HCT116, SW480) . The mechanism involves inducing cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression.
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Derivative 14 | HCT116 | 28 | CDK4/CDK6 downregulation |
| This compound | SW480 | TBD | TBD |
Note: TBD indicates data not yet determined.
Antimicrobial Activity
In addition to anticancer properties, compounds featuring bipyridine and urea functionalities have been investigated for their antimicrobial effects. These compounds typically exhibit activity against a range of bacterial and fungal pathogens due to their ability to disrupt microbial cell processes . However, specific studies directly evaluating the antimicrobial efficacy of this compound are still needed.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative activity of various urea derivatives against colorectal cancer cells. The results indicated that certain modifications enhanced activity significantly compared to traditional chemotherapeutics like cisplatin. The most promising derivative exhibited selectivity for cancer cells over normal cells, highlighting the potential for targeted cancer therapies utilizing similar compounds .
Case Study 2: Mechanistic Insights
Further investigations into the mechanisms of action revealed that specific derivatives could induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. These findings suggest that this compound could similarly impact cellular health by modulating reactive oxygen species (ROS) levels .
Q & A
Q. What are the optimal synthetic routes for 3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea?
The synthesis typically involves coupling a bipyridine derivative with an oxan-4-ylamine precursor via a urea-forming reaction. A common method uses carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane (DCM) at room temperature. For example:
- Step 1 : Activation of the bipyridine-5-carboxylic acid with a coupling agent.
- Step 2 : Reaction with oxan-4-ylamine to form the urea linkage . Optimization may involve adjusting solvent polarity (e.g., DMF for improved solubility) or using microwave-assisted synthesis to enhance reaction efficiency .
Q. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the urea group (δ ~6.5-7.5 ppm for NH protons) and bipyridine/tetrahydropyran moieties .
- X-ray Crystallography : Resolves hydrogen-bonding interactions, such as between the urea NH and bipyridine nitrogen atoms .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H] peaks) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Experimental determination via shake-flask methods is recommended .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Stress testing (e.g., 40°C/75% RH for 4 weeks) assesses degradation pathways .
Advanced Research Questions
Q. How does the urea group participate in supramolecular interactions?
The urea moiety acts as a hydrogen-bond donor, enabling anion binding or coordination with metal ions. For example, in rotaxane systems, protonation of the bipyridine group disrupts intramolecular H-bonds, freeing the urea for anion recognition (e.g., chloride binding with in mixed solvents) .
Q. What are its applications in coordination chemistry?
The bipyridine unit serves as a bidentate ligand for transition metals (e.g., Ru(II), Cu(I)), forming complexes for catalytic or photophysical studies. The tetrahydropyran group may sterically tune metal-ligand interactions .
Q. How can researchers identify biological targets for this compound?
Q. How to address contradictions in synthetic yield data across studies?
Variability may arise from:
- Reagent Purity : Use freshly distilled amines or repurify solvents.
- Reaction Monitoring : Employ LC-MS or TLC to track intermediate formation.
- Byproduct Analysis : Characterize impurities via HPLC coupled with high-resolution MS .
Q. What computational methods predict its reactivity or electronic properties?
Q. How do structural analogs compare in anion-binding efficacy?
Replace the oxan-4-yl group with morpholine or piperidine and measure anion affinity via H NMR titration. For example, morpholine analogs may exhibit stronger H-bonding due to increased basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
